(S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid
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Overview
Description
(S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyloxycarbonyl group and two fluorine atoms, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
(S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the fluorine atoms can influence the compound’s reactivity and binding affinity. The piperidine ring can interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-3-carboxylic acid: Similar structure but with only one fluorine atom.
(S)-1-((Benzyloxy)carbonyl)-piperidine-3-carboxylic acid: Lacks fluorine atoms.
(S)-1-((Benzyloxy)carbonyl)-4,4-dichloropiperidine-3-carboxylic acid: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of two fluorine atoms in (S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid enhances its chemical stability and reactivity compared to its analogs. This makes it a valuable compound for specific applications where fluorine’s unique properties are desired.
Properties
IUPAC Name |
(3S)-4,4-difluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c15-14(16)6-7-17(8-11(14)12(18)19)13(20)21-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFNGRFFPFNNQ-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](C1(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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